molecular formula C9H8N2O2 B1424173 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 1190316-61-0

4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No. B1424173
M. Wt: 176.17 g/mol
InChI Key: HDUOJOQMOGXEES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid” is a chemical compound with the empirical formula C9H8N2O2 . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which is a heterocyclic compound . This compound has been used in the synthesis of a series of derivatives with potent activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves the reaction of the starting material with R-substituted aldehyde at 50°C to obtain the compounds in 45–60% yield . The specific synthesis process for “4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid” is not detailed in the available resources.


Molecular Structure Analysis

The molecular weight of “4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid” is 176.17 . The IUPAC Standard InChI for the related compound 1H-Pyrrolo[2,3-b]pyridine is InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H, (H,8,9) .


Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . The specific chemical reactions involving “4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid” are not detailed in the available resources.


Physical And Chemical Properties Analysis

The yield of the related compound in the synthesis process was 71% as a yellow solid, with a melting point of 287–288 °C . The IR (KBr, cm −1) values were 3137 (NH), 1676 (C=O), 1609 (C=N) .

Scientific Research Applications

Synthesis and Chemical Properties

4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid and its derivatives are involved in various synthetic processes. For instance, a study synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, demonstrating antibacterial activity in vitro (Toja et al., 1986). Additionally, an efficient route to novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines via a three-component reaction has been developed, providing a new method for synthesizing complex organic structures (Vilches-Herrera et al., 2013).

Pharmaceutical and Biological Applications

Derivatives of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid show potential in pharmaceutical research. For example, compounds synthesized with this structure have exhibited antiviral activity against various viruses, such as Herpes simplex virus and Mayaro virus, without showing toxicity for Vero cells (Bernardino et al., 2007). This indicates a potential for developing new antiviral agents.

Material Science and Analytical Chemistry

In material science and analytical chemistry, such compounds have been utilized in different studies. For instance, the extraction of pyridine-3-carboxylic acid using different solvents was investigated, highlighting the chemical's role in separation processes in various industries (Kumar & Babu, 2009). This research is essential for understanding the behavior of these compounds in different solvents, which is crucial for industrial applications.

properties

IUPAC Name

4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-6-2-3-10-8(6)11-4-7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUOJOQMOGXEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=NC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001220033
Record name 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001220033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

CAS RN

1190316-61-0
Record name 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190316-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001220033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Reactant of Route 4
4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Reactant of Route 5
4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.